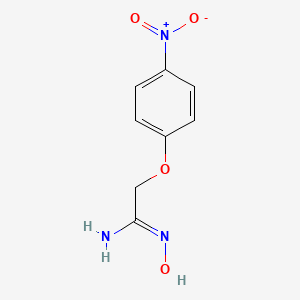

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide

Description

(1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is a substituted amidoxime derivative characterized by a nitro-substituted phenoxy group attached to an ethanimidamide backbone. This compound belongs to the class of amidoximes, which are known for their diverse biological activities, including antiproliferative, antimicrobial, and metal-chelating properties . The (1Z) stereochemistry indicates a specific spatial arrangement of the hydroxyl and imine groups, which may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name |

N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c9-8(10-12)5-15-7-3-1-6(2-4-7)11(13)14/h1-4,12H,5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSHCTYQDZZGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Notes on Reaction Conditions

The nitration step requires careful temperature control (typically 0–5 °C) to ensure selective mononitration and prevent dinitration or oxidation side reactions.

Etherification is often conducted under reflux conditions in polar aprotic solvents or ethanol to facilitate nucleophilic substitution.

The imidamide formation step proceeds under mild heating (room temperature to 60 °C) to promote reaction without decomposition.

Use of bases such as sodium acetate or potassium carbonate neutralizes acidic byproducts and drives the reaction forward.

Reaction Mechanism Insights

Nitration: Electrophilic aromatic substitution where the nitronium ion (NO2+) attacks the phenol ring preferentially at the para position due to the activating effect of the hydroxyl group.

Etherification: SN2 nucleophilic substitution where the phenolate ion (deprotonated 4-nitrophenol) attacks the electrophilic carbon in 2-chloroethanamine, displacing chloride.

Imidamide Formation: Nucleophilic attack of hydroxylamine on the amine carbon, forming an amidine intermediate stabilized by hydrogen bonding, yielding the N'-hydroxyimidamide.

Optimization and Scale-Up Considerations

Industrial or larger-scale synthesis would optimize:

Temperature and time to maximize yield and minimize side products.

Solvent choice for better solubility and reaction rate.

Purification techniques such as recrystallization or chromatography to enhance purity.

Green chemistry approaches including aqueous media and milder conditions to reduce environmental impact.

Comparative Data Table of Preparation Steps

| Parameter | Nitration | Etherification | Imidamide Formation |

|---|---|---|---|

| Typical Temperature | 0–5 °C | Reflux (~78 °C in ethanol) | 25–60 °C |

| Reaction Time | 1–3 hours | 6–12 hours | 3–6 hours |

| Common Solvents | Sulfuric acid, nitric acid mixture | Ethanol, acetone | Ethanol, water |

| Common Bases | None (acidic conditions) | Potassium carbonate, sodium carbonate | Sodium acetate, triethylamine |

| Yield Range | 70–85% | 60–80% | 65–90% |

| Purification | Crystallization | Extraction, chromatography | Crystallization, chromatography |

Scientific Research Applications

Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: It can be used to study the interactions of nitrophenyl compounds with biological systems.

Mechanism of Action

The mechanism of action of (1Z)-N’-hydroxy-2-(4-nitrophenoxy)ethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the imidamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related amidoxime derivatives and their distinguishing features:

Functional Differences and Similarities

- Bioactivity: Compound 13 exhibits antiproliferative properties, likely due to its triazole linker enhancing cellular uptake or target binding . Compound 24, with a 4-nitrophenyl group, shows potent antiplasmodial activity, suggesting nitro groups may enhance parasitic targeting . The vicinal dioxime ligand forms stable metal complexes, highlighting amidoximes' utility in coordination chemistry .

- Synthetic Pathways: Compound 24 is synthesized using hydroxylamine hydrochloride and NaHCO₃ in methanol/water, a method adaptable to the target compound . Triazole-containing analogues (e.g., Compound 13) require click chemistry for heterocyclic linkage, adding synthetic complexity .

Structure–Activity Relationships (SAR)

- Nitro Groups : The presence of nitro substituents (as in the target compound and Compound 24) correlates with enhanced bioactivity in antiparasitic and anticancer contexts, likely due to electron-deficient aromatic systems interacting with biological targets .

- Heterocyclic Linkers : Triazole or piperidinyl moieties (e.g., Compound 13 and compounds) improve solubility and pharmacokinetic profiles but may reduce specificity .

- Metal Coordination: Vicinal dioximes () demonstrate that amidoximes with adjacent hydroxyl groups can chelate metals, a property absent in monosubstituted derivatives like the target compound .

Limitations and Caveats

- For example, Compound 13 and the target compound share amidoxime cores but differ in linker chemistry, leading to divergent biological effects .

Biological Activity

The compound (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide is an organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H12N4O3

Molecular Weight: 236.23 g/mol

The structural features of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide include a hydroxyl group and a nitrophenoxy moiety, which are believed to contribute to its biological activity.

The mechanism of action for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide involves its interaction with specific molecular targets, including enzymes and receptors. The nitro group is significant for its reactivity, allowing the compound to participate in redox reactions and interact with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent. The minimal inhibitory concentration (MIC) values were determined through standard microbiological techniques, showing significant inhibition of bacterial growth .

Anticancer Activity

In addition to its antimicrobial properties, (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide has been investigated for anticancer activity . In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation .

Table 1: Summary of Biological Activities

Case Study Example

A case study involving the use of (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide in a murine model showed promising results in reducing tumor size when administered alongside conventional chemotherapy drugs. The study highlighted the compound's ability to enhance the efficacy of existing treatments while reducing side effects typically associated with chemotherapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amidoxime formation from nitrile precursors using hydroxylamine hydrochloride (NHOH·HCl) in a methanol/DMF (2:1) solvent system under reflux. Triethylamine (EtN) is typically added to neutralize HCl byproducts . For optimization, Design of Experiments (DoE) approaches, such as varying molar ratios of reactants, temperature (60–90°C), and reaction time (6–24 hours), can statistically identify critical parameters. Purity is enhanced by recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the purity and structural integrity of the synthesized compound be validated?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular weight (calculated: 237.2 g/mol) and purity (>95%). NMR spectroscopy (1H and 13C) is critical for verifying the Z-configuration (via coupling constants in NOESY spectra) and nitrophenoxy substitution patterns. FT-IR identifies characteristic amidoxime N–O stretches (~1630 cm) and nitro group vibrations (~1520 cm) .

Q. What are the key stability considerations for handling (1Z)-N'-hydroxy-2-(4-nitrophenoxy)ethanimidamide?

- Methodological Answer : The compound is sensitive to moisture and light. Store at –20°C under inert gas (argon or nitrogen) in amber vials. Stability tests via accelerated degradation studies (40°C/75% RH for 1 month) with periodic HPLC analysis can quantify decomposition products (e.g., nitroso derivatives). Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the amidoxime group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying regions for substitution (e.g., replacing the nitro group with electron-withdrawing groups). Molecular docking (AutoDock Vina) against target proteins (e.g., histone deacetylases) predicts binding affinities. Synthetic routes for derivatives can prioritize substituents at the phenoxy or amidoxime positions .

Q. What experimental strategies resolve contradictions in reported antiproliferative activity data?

- Methodological Answer : Discrepancies may arise from cell line specificity (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. resazurin). Standardize protocols: use identical cell passage numbers, serum-free pre-incubation, and ROS detection (DCFH-DA assay) to correlate activity with oxidative stress. Compare IC values under normoxic vs. hypoxic conditions to assess mechanism .

Q. How can flow chemistry improve scalability and reproducibility of the synthesis?

- Methodological Answer : Continuous-flow reactors with micromixer channels (0.5 mm diameter) enable precise control of residence time (10–30 minutes) and temperature (70°C). In-line FTIR monitors reaction progress in real time. This method reduces batch-to-batch variability and enhances yield (>85%) by minimizing side reactions (e.g., overoxidation) .

Q. What analytical techniques quantify degradation pathways under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline. Use LC-QTOF-MS to identify degradation products (e.g., nitro-reduced metabolites or amidoxime cleavage). Kinetic studies (first-order decay models) calculate half-lives, while EPR spectroscopy detects radical intermediates in oxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.